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Structure of Glycoprotein IIb/IIIa
The GP-IIb/IIIa receptor is a heterodimer composed of two non-covalently associated subunits:

GP-IIb (αIIb) and GP-IIIa (β3).[1] The complex is a transmembrane protein with large

extracellular domains, transmembrane helices, and short cytoplasmic tails.

Glycoprotein IIb (αIIb): The αIIb subunit is itself composed of a heavy chain and a light chain

linked by a disulfide bond. The extracellular portion of the heavy chain folds into a seven-

bladed β-propeller domain, which contributes to ligand binding.[2] The transmembrane and

cytoplasmic domains of αIIb are crucial for the conformational changes that regulate the

receptor's activity.[2]

Glycoprotein IIIa (β3): The β3 subunit contains a βA domain which is critical for ligand

binding and contains a metal ion-dependent adhesion site (MIDAS).

The entire complex undergoes significant conformational changes upon platelet activation,

shifting from a low-affinity "bent" conformation to a high-affinity "extended" state that is

competent to bind its ligands.[2]

Table 1: Quantitative Structural Data for Human Glycoprotein IIb/IIIa
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Property Value Reference(s)

Subunit Composition αIIb (GP-IIb) and β3 (GP-IIIa)

Molecular Weight (αIIb

subunit)
~145 kDa (reduced) -

Molecular Weight (β3 subunit) ~90 kDa (reduced) -

Total Complex Molecular

Weight
~235 kDa

Copies per Platelet ~80,000 -

Crystal Structure Resolution

20 Å (unliganded, low-affinity

state by electron

cryomicroscopy)

Function and Signaling
The primary function of GP-IIb/IIIa is to mediate platelet aggregation. This process is tightly

regulated by bidirectional signaling: "inside-out" signaling activates the receptor, and "outside-

in" signaling occurs after ligand binding to stabilize the platelet plug.

Inside-Out Signaling (Activation): In resting platelets, GP-IIb/IIIa is in a low-affinity state. Upon

stimulation by agonists such as adenosine diphosphate (ADP), thrombin, or collagen,

intracellular signaling cascades are initiated. These pathways, often involving G protein-

coupled receptors (GPCRs), lead to an increase in intracellular calcium and the activation of

proteins like talin and kindlin. These proteins bind to the cytoplasmic tails of the αIIb and β3

subunits, disrupting their interaction and triggering a conformational change that propagates to

the extracellular domains. This shift exposes the ligand-binding sites, dramatically increasing

the receptor's affinity for fibrinogen and von Willebrand factor (vWF).

Outside-In Signaling (Post-ligation Events): Once fibrinogen or vWF binds to the activated GP-

IIb/IIIa complex, it cross-links adjacent platelets. This ligand binding also initiates "outside-in"

signaling, which triggers further intracellular events, including the activation of Src family

kinases and focal adhesion kinases. These signals lead to the reorganization of the actin

cytoskeleton, causing platelet spreading, stabilization of the aggregate, and clot retraction.
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Mandatory Visualizations: Signaling Pathways
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Inside-Out Signaling Pathway for GP-IIb/IIIa Activation.
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Outside-In Signaling Following Ligand Binding to GP-IIb/IIIa.

Role in Disease and Drug Development
Defects in or inhibition of GP-IIb/IIIa have profound clinical consequences.

Glanzmann's Thrombasthenia: A rare congenital bleeding disorder caused by quantitative or

qualitative defects in the GP-IIb/IIIa complex. Patients suffer from a severe lack of platelet
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aggregation.

Drug Target: The critical role of GP-IIb/IIIa in thrombosis has made it a prime target for

antiplatelet drugs. GP-IIb/IIIa inhibitors are potent agents used in high-risk settings, such as

percutaneous coronary intervention (PCI), to prevent ischemic events.

Table 2: Common Glycoprotein IIb/IIIa Inhibitors and Their Potency

Drug Name Type
Target
Specificity

IC50 (ADP-
induced
aggregation)

Reference(s)

Abciximab

Monoclonal

antibody

fragment

Irreversible; also

binds αvβ3 and

αMβ2 integrins

1.25 - 2.3 µg/mL

Eptifibatide
Synthetic cyclic

heptapeptide

Reversible;

competitive

0.11 - 0.22

µg/mL

Tirofiban
Non-peptide

small molecule

Reversible;

competitive
- -

Experimental Protocols
Studying GP-IIb/IIIa involves a range of molecular and cellular biology techniques.

Protocol 1: Flow Cytometry for Platelet Surface GP-IIb/IIIa Expression

This protocol allows for the quantification of GP-IIb (CD41) and GP-IIIa (CD61) on the platelet

surface.

Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate.

Sample Preparation:

Dilute whole blood 1:10 in a suitable buffer (e.g., HEPES-Tyrode's buffer).

Aliquot 100 µL of the diluted blood into flow cytometry tubes.
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Antibody Staining:

Add fluorochrome-conjugated monoclonal antibodies specific for GP-IIb (anti-CD41) and

GP-IIIa (anti-CD61) to the tubes. Include an isotype-matched control antibody in a

separate tube.

Incubate in the dark at room temperature for 20-30 minutes.

Fixation (Optional): Add 1 mL of 1% paraformaldehyde and incubate for 30 minutes.

Washing: Centrifuge the tubes at 2000 rpm for 5 minutes, discard the supernatant, and

resuspend the cell pellet in 2 mL of wash buffer (e.g., PBS with 1% FBS). Repeat the wash

step.

Data Acquisition: Resuspend the final pellet in 500 µL of wash buffer and analyze on a flow

cytometer. Gate on the platelet population based on forward and side scatter characteristics.

Analysis: Quantify the mean fluorescence intensity (MFI) for CD41 and CD61 expression

compared to the isotype control.

Protocol 2: Co-Immunoprecipitation (Co-IP) to Detect Protein Interactions

This protocol can be used to confirm the interaction between GP-IIb and GP-IIIa or to identify

novel binding partners.

Cell Lysis:

Prepare platelet-rich plasma and lyse the platelets using a gentle, non-denaturing lysis

buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Tween-20)

supplemented with protease and phosphatase inhibitors.

Incubate on ice for 30 minutes with gentle agitation.

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet insoluble debris. Collect the

supernatant (lysate).

Pre-clearing Lysate: Add Protein A/G agarose beads to the lysate and incubate for 1 hour at

4°C on a rotator. Centrifuge and discard the beads to reduce non-specific binding.
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Immunoprecipitation:

Add a primary antibody against the "bait" protein (e.g., anti-GP-IIb) to the pre-cleared

lysate. Incubate for 2-4 hours or overnight at 4°C.

Add fresh Protein A/G beads and incubate for another 1-2 hours to capture the antibody-

antigen complexes.

Washing:

Pellet the beads by centrifugation (e.g., 3,000 rpm for 3 minutes).

Discard the supernatant and wash the beads 3-4 times with 1 mL of cold lysis buffer to

remove non-specifically bound proteins.

Elution:

Resuspend the washed beads in 2x SDS-PAGE loading buffer.

Boil for 5-10 minutes to elute the proteins and denature them.

Analysis: Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.

Analyze by Western blotting using an antibody against the suspected interacting "prey"

protein (e.g., anti-GP-IIIa).

Mandatory Visualization: Experimental Workflow
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General Experimental Workflow for GP-IIb/IIIa Analysis.

Part 2: Alternative "GP2" Proteins
Pancreatic Glycoprotein 2 (GP2)

Structure and Function: Pancreatic GP2 is a major glycoprotein of the zymogen granule

membranes in pancreatic acinar cells. It is anchored to the membrane via a

glycosylphosphatidylinositol (GPI) anchor and is secreted into the pancreatic duct. GP2 is

also expressed on the surface of microfold (M) cells in the intestine, where it functions as a

receptor for type 1 fimbriated bacteria (like E. coli), playing a role in mucosal immunity by

transcytosing bacteria to underlying lymphoid tissue.

Clinical Relevance: GP2 has been identified as a major autoantigen in Crohn's disease.

Furthermore, genetic variants in the GP2 gene have been associated with an increased risk

of developing pancreatic cancer.
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Table 3: Quantitative Data for Human Pancreatic GP2

Property Value Reference(s)

Molecular Weight ~78 kDa (highly glycosylated)

Protein Backbone MW 54.9 kDa

Amino Acids 537

Ebola Virus Glycoprotein 2 (GP2)
Structure and Function: The Ebola virus GP2 is the fusion subunit of the viral surface

glycoprotein (GP), which is a trimer of GP1-GP2 heterodimers. The GP1 subunit is

responsible for receptor binding, while GP2 mediates the fusion of the viral and host cell

membranes, a critical step for viral entry.

Mechanism of Action: Following viral endocytosis, host proteases cleave GP1, and

subsequent triggers lead to a dramatic conformational change in GP2. This change exposes

a hydrophobic "fusion loop" that inserts into the endosomal membrane. GP2 then refolds into

a stable six-helix bundle structure, pulling the viral and host membranes together and driving

their fusion.

Table 4: Quantitative Data for Ebola Virus GP2

Property Value Reference(s)

Structure Trimer-of-hairpins

Core Fragment (Ebo-74) Size 74 residues

Crystal Structure Resolution
1.9 Å (for the Ebo-74 core

fragment)

Total GP Complex MW ~450 kDa
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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